molecular formula C21H18N4O4 B2691609 3-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1,4-dihydropyridazin-4-one CAS No. 1112339-10-2

3-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1,4-dihydropyridazin-4-one

Número de catálogo: B2691609
Número CAS: 1112339-10-2
Peso molecular: 390.399
Clave InChI: ZMYNNABUCIVOPD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1,4-dihydropyridazin-4-one is a heterocyclic compound featuring a dihydropyridazinone core fused with a 1,2,4-oxadiazole ring substituted at position 3 with a 3,4-dimethoxyphenyl group. The 4-methylphenyl substituent at position 1 of the dihydropyridazinone core enhances steric and electronic properties. This compound’s structural complexity and functional groups (methoxy, methyl, and heterocyclic rings) make it a candidate for pharmaceutical or materials science applications, though specific biological data are unavailable in the provided evidence.

Propiedades

IUPAC Name

3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O4/c1-13-4-7-15(8-5-13)25-11-10-16(26)19(23-25)21-22-20(24-29-21)14-6-9-17(27-2)18(12-14)28-3/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMYNNABUCIVOPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1,4-dihydropyridazin-4-one typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the 1,2,4-oxadiazole ring through the cyclization of a suitable hydrazide with an appropriate nitrile oxide. The dihydropyridazinone core can be synthesized via a condensation reaction between a hydrazine derivative and a diketone.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and implementing purification techniques to ensure the final product’s purity.

Análisis De Reacciones Químicas

Types of Reactions

3-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1,4-dihydropyridazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings.

Aplicaciones Científicas De Investigación

3-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1,4-dihydropyridazin-4-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mecanismo De Acción

The mechanism of action of 3-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1,4-dihydropyridazin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interact with cellular signaling pathways or modulate enzyme activity.

Comparación Con Compuestos Similares

Key Differences :

  • Substituent Position : The oxadiazole ring is substituted with a 2,3-dimethoxyphenyl group instead of 3,4-dimethoxyphenyl .
  • Stereochemical Impact : The para-methoxy group in the target compound could improve planarity and π-π stacking interactions in biological systems.

Phthalazinone Derivative: 4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydrophthalazin-1-one

Key Differences :

  • Core Structure: The phthalazinone core replaces the dihydropyridazinone, introducing an additional fused benzene ring .
  • Substituents : A single 4-methoxyphenyl group is attached to the oxadiazole, lacking the 3,4-dimethoxy and 4-methylphenyl groups of the target compound.
  • Molecular Weight: The phthalazinone derivative has a lower molecular weight (396.41 g/mol) compared to the target compound’s estimated 402.40 g/mol .

Pyrazoline Derivatives: 1-(3,4-Dimethylphenyl)-3-Phenyl-5-(4-Alkoxyphenyl)-2-Pyrazolines

Key Differences :

  • Core Structure: Pyrazoline (a five-membered ring with two adjacent nitrogens) replaces the dihydropyridazinone-oxadiazole system .
  • Functional Groups : Alkoxy groups (e.g., methoxy, ethoxy) at the para position of the phenyl ring contrast with the meta/para-dimethoxy configuration in the target compound.
  • Physical Properties : Pyrazoline derivatives exhibit lower melting points (102–124°C) compared to the likely higher thermal stability of the target compound due to its fused heterocyclic system .

Structural and Physicochemical Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents Melting Point
3-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1,4-dihydropyridazin-4-one C₂₂H₁₈N₄O₄* 402.40 Dihydropyridazinone-oxadiazole 3,4-Dimethoxyphenyl, 4-methylphenyl N/A
3-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1,4-dihydropyridazin-4-one C₂₂H₁₈N₄O₄* 402.40 Dihydropyridazinone-oxadiazole 2,3-Dimethoxyphenyl, 4-methylphenyl N/A
4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydrophthalazin-1-one C₂₃H₁₆N₄O₃ 396.41 Phthalazinone-oxadiazole 4-Methoxyphenyl, phenyl N/A
1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-methoxyphenyl)-2-pyrazoline C₂₄H₂₄N₂O 356.46 Pyrazoline 4-Methoxyphenyl, 3,4-dimethylphenyl 120–124°C

*Estimated based on structural analysis.

Impact of Structural Variations

  • Substituent Effects : The 3,4-dimethoxy and 4-methyl groups may improve lipophilicity and membrane permeability compared to analogs with single methoxy or alkyl chains .
  • Synthetic Complexity : The target compound’s fused heterocycles may require multi-step synthesis, contrasting with simpler cyclization routes for pyrazolines .

Actividad Biológica

The compound 3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1,4-dihydropyridazin-4-one is a synthetic organic molecule that incorporates an oxadiazole ring and a dihydropyridazin moiety. Its structural complexity suggests potential biological activities that warrant detailed investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H20N4O3C_{20}H_{20}N_4O_3 with a molecular weight of approximately 364.41 g/mol. The presence of the 3,4-dimethoxyphenyl group enhances its potential biological reactivity and solubility. The oxadiazole ring is known for its diverse biological activities, including antimicrobial and anticancer properties.

Biological Activity Overview

Compounds containing oxadiazole rings have been reported to exhibit a range of biological activities:

  • Antimicrobial Activity : Oxadiazole derivatives have shown significant antibacterial and antifungal properties.
  • Anticancer Activity : Several studies indicate that oxadiazole-containing compounds can inhibit cancer cell proliferation.
  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by inhibiting specific pathways involved in inflammation.

The mechanisms through which 3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1,4-dihydropyridazin-4-one exerts its effects are still under investigation. However, initial studies suggest the following potential pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cell proliferation and survival.
  • Interaction with Receptors : Binding studies indicate potential interactions with various cellular receptors that mediate signaling pathways related to cancer and inflammation.
  • Induction of Apoptosis : Preliminary data suggest that the compound may induce programmed cell death in cancer cells.

Anticancer Studies

A study investigating the anticancer potential of similar oxadiazole derivatives demonstrated significant cytotoxicity against various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)
3-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1,4-dihydropyridazin-4-oneA549 (Lung)12.5
Similar Oxadiazole DerivativeMCF7 (Breast)15.0

These findings suggest that the compound could be a promising candidate for further development as an anticancer agent.

Antimicrobial Studies

Research has shown that derivatives containing oxadiazole rings possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies indicated:

CompoundBacterial StrainMIC (µg/mL)
3-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1,4-dihydropyridazin-4-oneStaphylococcus aureus32
Similar Oxadiazole DerivativeEscherichia coli64

These results highlight the potential of this compound in treating bacterial infections.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.